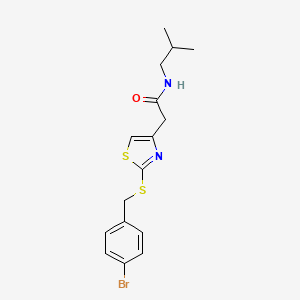![molecular formula C16H15N3O3S3 B2622636 4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034614-99-6](/img/structure/B2622636.png)
4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving thiazolidine derivatives are diverse and depend on the substituents on the thiazolidine ring . The reactions have been monitored using techniques like thin layer chromatography .Mecanismo De Acción
Target of action
Thiazolidine derivatives, which “4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design for various biological targets .
Mode of action
Thiazolidine derivatives are known to interact with their targets in a way that enhances their pharmacological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of action
Thiazolidine derivatives have been found to exhibit a diversity in the biological response .
Action environment
The presence of sulfur in thiazolidine derivatives enhances their pharmacological properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole-T is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound-T is also stable and can be stored for long periods of time without degradation. However, one limitation of this compound-T is its low solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole-T. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the investigation of the mechanism of action of this compound-T to better understand its anti-cancer and anti-inflammatory activity. Additionally, this compound-T could be further developed as a building block for the synthesis of organic semiconductors with improved performance and stability. Finally, the potential of this compound-T as a therapeutic agent for other diseases, such as neurodegenerative diseases, could be explored.
Métodos De Síntesis
The synthesis of 4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole-T involves a multistep process that starts with the reaction of 4-nitrobenzo[c][1,2,5]thiadiazole with 4-methoxyphenylacetic acid to form an intermediate compound. This intermediate is then reacted with thionyl chloride to produce 4-chlorobenzo[c][1,2,5]thiadiazole, which is further reacted with 2-(4-methoxyphenyl)thiazolidine-3-thione in the presence of a base to yield this compound-T. The overall yield of this compound-T from this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole-T has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound-T has been shown to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer. This compound-T has also been investigated as a potential anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
In materials science, this compound-T has been used as a building block for the synthesis of organic semiconductors, which have potential applications in organic electronics, such as organic solar cells and organic field-effect transistors. This compound-T has also been used as a dopant in organic light-emitting diodes, which can improve their efficiency and stability.
Propiedades
IUPAC Name |
4-[[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-22-12-7-5-11(6-8-12)16-19(9-10-23-16)25(20,21)14-4-2-3-13-15(14)18-24-17-13/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCLYFYJCHCYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2622556.png)
![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2622557.png)

![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2622559.png)
![2-Methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2622561.png)


![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2622564.png)



![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2622572.png)
![2-Amino-4-(2-chlorophenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2622575.png)